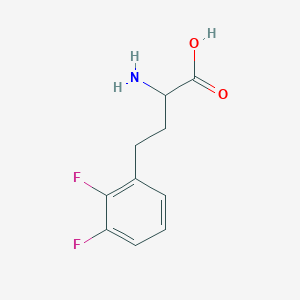

2-Amino-4-(2,3-difluoro-phenyl)-butyric acid

Description

2-Amino-4-(2,3-difluoro-phenyl)-butyric acid is a fluorinated non-proteinogenic amino acid derivative characterized by a four-carbon butyric acid backbone with an amino group at position 2 and a 2,3-difluorophenyl substituent at position 4. This article compares this compound with structurally analogous derivatives, focusing on halogenation patterns, positional isomerism, and functional group modifications.

Properties

Molecular Formula |

C10H11F2NO2 |

|---|---|

Molecular Weight |

215.20 g/mol |

IUPAC Name |

2-amino-4-(2,3-difluorophenyl)butanoic acid |

InChI |

InChI=1S/C10H11F2NO2/c11-7-3-1-2-6(9(7)12)4-5-8(13)10(14)15/h1-3,8H,4-5,13H2,(H,14,15) |

InChI Key |

AFVGCJVDUOPQPA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)F)F)CCC(C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-a-Amino-2,3-difluorobenzenebutanoic acid typically involves multiple steps. One common method starts with the fluorination of a benzene derivative, followed by the introduction of the amino group and the butanoic acid side chain. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to ensure cost-effectiveness and scalability while maintaining the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

®-a-Amino-2,3-difluorobenzenebutanoic acid can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in an ether solvent.

Substitution: Halogens or nucleophiles in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

®-a-Amino-2,3-difluorobenzenebutanoic acid has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential role in enzyme inhibition and protein interactions.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-a-Amino-2,3-difluorobenzenebutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound can enhance its binding affinity and selectivity, leading to more potent biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction processes.

Comparison with Similar Compounds

Target Compound (2-Amino-4-(2,3-difluoro-phenyl)-butyric acid) :

- Substituents : 2,3-difluoro phenyl.

- Halogen Effects : Fluorine’s smaller size and high electronegativity likely improve metabolic stability and reduce steric hindrance, favoring interactions with biological targets like enzymes or receptors.

Table 1: Halogen-Substituted Derivatives Comparison

Positional Isomerism and Stereochemical Variations

The position of fluorine atoms and stereochemistry critically modulate biological activity:

(3R)-3-Amino-4-(2-fluorophenyl)butanoic acid ( ):

- Substituents : Single fluorine at phenyl position 2.

- Stereochemistry : R-configuration at position 3.

- Functional Impact: Monofluorination may balance electronic effects without excessive steric bulk, while the 3-amino configuration could alter hydrogen-bonding interactions compared to the target compound’s 2-amino group.

Target Compound :

- Substituents : Two fluorines at phenyl positions 2 and 3.

- Stereochemistry: Amino group at position 2 (exact stereochemistry unspecified).

Table 2: Fluorine Substitution Patterns

Functional Group Modifications

Variations in substituent groups beyond halogens dramatically alter molecular functionality:

(2S)-2-Amino-4-[(2R,3S)-2,3-dihydroxy-3-N-hydroxycarbamoyl-propylmercapto]butyric acid ( ):

- Substituent : Mercapto-linked dihydroxycarbamoyl group.

- Biological Role : Forms a cobalt(II) complex with B. subtilis LuxS, a key enzyme in quorum sensing. The mercapto and carbamoyl groups enable metal coordination and substrate binding, unlike the target compound’s simpler phenyl group.

(+)-2-Amino-4-(phenylacetamido)butyric acid ( ):

- Substituent : Phenylacetamido group.

- Functional Impact : The amide linkage introduces hydrogen-bonding capacity and rigidity, contrasting with the target’s carboxylic acid moiety, which may favor ionic interactions.

Table 3: Functional Group Variations

Research Findings and Implications

- Halogen Effects : Chlorinated derivatives ( ) exhibit higher toxicity than fluorinated analogs, underscoring fluorine’s utility in drug design for safety optimization.

- Stereochemistry: The R-configuration in monofluoro analogs ( ) suggests stereochemical control is crucial for target engagement, implying similar considerations for the difluoro compound.

- Functional Groups : Complex substituents, as in , enable specialized roles like enzyme inhibition, whereas simpler halogenated phenyl groups offer tunable electronic properties.

Biological Activity

2-Amino-4-(2,3-difluoro-phenyl)-butyric acid is a chiral amino acid derivative notable for its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of 215.20 g/mol. The presence of two fluorine atoms on the aromatic ring significantly influences its chemical reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 215.20 g/mol |

| Functional Groups | Amino group, carboxylic acid |

| Chirality | Chiral |

The biological activity of 2-Amino-4-(2,3-difluoro-phenyl)-butyric acid is primarily attributed to its interaction with specific enzymes and receptors. The fluorine substituents enhance its binding affinity, potentially modulating various biochemical pathways. This compound may act as an inhibitor or modulator of enzyme activity, influencing neurotransmitter systems and metabolic pathways.

Biological Applications

- Enzyme Interaction : The compound is utilized in studies to explore enzyme interactions and metabolic pathways. Its ability to inhibit or activate specific enzymes makes it a valuable tool in biochemical research.

- Therapeutic Potential : Research indicates that derivatives of this compound may have applications in treating neurodegenerative diseases such as Alzheimer's and Huntington's disease by inhibiting enzymes involved in neurotoxic pathways .

- Pharmaceutical Development : The compound serves as a building block in the synthesis of more complex organic molecules, including potential pharmaceuticals targeting specific receptors or enzymes.

Neurodegenerative Disease Research

A study highlighted the potential of 2-Amino-4-(2,3-difluoro-phenyl)-butyric acid derivatives as inhibitors of kynureninase and kynurenine-3-hydroxylase, enzymes implicated in neurodegenerative conditions. By inhibiting these enzymes, the compounds may reduce the production of neurotoxic metabolites, presenting a promising avenue for therapeutic development .

Enzyme Inhibition Studies

In vitro studies have demonstrated that 2-Amino-4-(2,3-difluoro-phenyl)-butyric acid can inhibit specific enzymes involved in metabolic pathways. For instance, it has been shown to affect kynurenine metabolism, which is crucial for maintaining neuronal health .

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Enzyme Inhibition | Modulates activity of key metabolic enzymes |

| Neuroprotective Effects | Potential to reduce neurotoxicity in diseases |

| Pharmaceutical Use | Serves as a precursor for drug development |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.